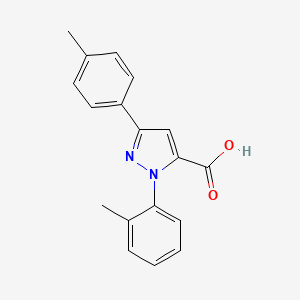![molecular formula C21H21N7OS B12015494 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 353773-59-8](/img/structure/B12015494.png)
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)メチル)-4-アリル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(m-トリル)アセトアミドは、トリアゾールおよびベンゾトリアゾール部分を含む複数の官能基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-((5-((1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)メチル)-4-アリル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(m-トリル)アセトアミドの合成は、一般的に多段階の有機反応を伴います。一般的なアプローチの1つは、トリアゾールおよびベンゾトリアゾール中間体の調製から始まり、その後、一連の求核置換反応と縮合反応によって結合されます。
トリアゾール中間体の調製: トリアゾール環は、酸性条件下でヒドラジンと適切なジカルボニル化合物との環化反応によって合成できます。
ベンゾトリアゾール中間体の調製: ベンゾトリアゾールは、o-フェニレンジアミンと亜硝酸ナトリウムを酸の存在下で反応させることによって合成できます。
カップリング反応: トリアゾールおよびベンゾトリアゾール中間体は、適切なリンカー(アリル基など)を塩基性条件下で用いてカップリングされ、目的の化合物を形成します。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続フロー反応器の使用、高度な精製技術、グリーンケミストリーの原則が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にアリル基で酸化反応を受ける可能性があり、エポキシドまたは他の酸化誘導体の形成につながります。
還元: 還元反応は、トリアゾール環またはベンゾトリアゾール環を標的にすることができ、ジヒドロ誘導体の形成につながる可能性があります。
置換: この化合物は、特にアセトアミドまたはチオエーテルの位置で求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、ハロゲン化物などの求核試薬は、塩基性または酸性条件下で使用できます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、アリル基の酸化はエポキシドを生じる可能性があり、アセトアミド位置での求核置換はさまざまな官能基を導入する可能性があります。
科学研究への応用
化学
化学において、この化合物は、配位化学においてリガンドとして使用でき、さまざまな金属と錯体を形成します。これらの錯体は、その触媒特性について、または生物学的システムのモデルとして研究できます。
生物学
生物学的研究では、この化合物は、酵素阻害剤としての可能性、またはトリアゾールおよびベンゾトリアゾール誘導体を含む生化学的経路を研究するためのプローブとして調査される可能性があります。
医学
医学的に、この化合物は、抗菌性、抗真菌性、または抗癌活性をはじめとする、潜在的な治療特性について探求することができます。その独特の構造は、特定の生物学的標的に相互作用することができるため、多用途な化合物です。
産業
産業において、この化合物は、その安定性と官能的多様性のために、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties or as models for biological systems.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways involving triazole and benzotriazole derivatives.
Medicine
Medicinally, the compound could be explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities. Its unique structure may allow it to interact with specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
作用機序
2-((5-((1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)メチル)-4-アリル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(m-トリル)アセトアミドがその効果を発揮するメカニズムは、その特定の用途によって異なります。たとえば、酵素阻害剤として、酵素の活性部位に結合し、基質のアクセスを遮断して酵素活性を阻害する可能性があります。関与する分子標的と経路は、特定の生物学的または化学的状況によって異なります。
類似の化合物との比較
類似の化合物
1H-ベンゾトリアゾール: より単純なベンゾトリアゾール誘導体であり、腐食防止剤として、および写真化学薬品として使用されます。
1,2,4-トリアゾール: 殺菌剤として農業、および医薬品に用途がある基本的なトリアゾール化合物です。
アリルトリアゾール: トリアゾール環にアリル基が結合した化合物であり、さまざまな合成用途で使用されます。
独自性
2-((5-((1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)メチル)-4-アリル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(m-トリル)アセトアミドを際立たせているのは、複数の官能基の組み合わせであり、これは一連の独自の化学的特性と潜在的な用途を提供します。その構造は、さまざまな生物学的および化学的システムとの多様な反応性と相互作用を可能にするため、研究と産業用途のための汎用性の高い化合物です。
類似化合物との比較
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative, often used as a corrosion inhibitor and in photographic chemicals.
1,2,4-Triazole: A basic triazole compound with applications in agriculture as a fungicide and in pharmaceuticals.
Allyl Triazoles: Compounds with an allyl group attached to a triazole ring, used in various synthetic applications.
Uniqueness
What sets 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide apart is its combination of multiple functional groups, which provides a unique set of chemical properties and potential applications. Its structure allows for diverse reactivity and interaction with various biological and chemical systems, making it a versatile compound for research and industrial use.
特性
CAS番号 |
353773-59-8 |
|---|---|
分子式 |
C21H21N7OS |
分子量 |
419.5 g/mol |
IUPAC名 |
2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N7OS/c1-3-11-27-19(13-28-18-10-5-4-9-17(18)23-26-28)24-25-21(27)30-14-20(29)22-16-8-6-7-15(2)12-16/h3-10,12H,1,11,13-14H2,2H3,(H,22,29) |
InChIキー |
HGZMKCKNXRLBMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015439.png)
![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)





![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)
